molecular formula C14H18BrNO2 B1276404 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 904750-36-3

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1276404
CAS No.: 904750-36-3
M. Wt: 312.2 g/mol
InChI Key: MJANUFLPRSVKPI-UHFFFAOYSA-N
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Description

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a potential ligand for sigma receptors . The core structure of this molecule, 1,4-dioxa-8-azaspiro[4.5]decane (also known as 4-piperidone ethylene ketal), serves as a key synthetic building block . The spirocyclic ketal moiety helps reduce the overall lipophilicity of the molecule, which can be a critical parameter for improving drug-like properties and in vivo performance in imaging agents . The 4-bromobenzyl group attached to the spirocyclic nitrogen is a significant functionalization; bromobenzyl groups are known to be explored in the design of biologically active molecules and can enhance interactions with biological targets . Research on closely related analogues, specifically fluorinated benzyl derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, has demonstrated high affinity and selectivity for sigma-1 receptors. These receptors are implicated in various disease pathways, including cancer, neurological disorders, and pain . Such compounds have been successfully developed as potent tumor imaging agents for use with Positron Emission Tomography (PET), indicating the high research value of this chemical class in oncology and neuroscience . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate for the development of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, as the parent structure is known to cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

8-[(4-bromophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJANUFLPRSVKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Type

The synthesis of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves:

  • Starting materials:

    • 1,4-dioxa-8-azaspiro[4.5]decane (the spirocyclic amine core)
    • 4-bromobenzyl bromide (the electrophilic bromobenzyl source)
  • Reaction type:

    • Nucleophilic substitution (alkylation) where the nitrogen atom of the spirocyclic amine attacks the electrophilic carbon of 4-bromobenzyl bromide, displacing bromide.

Reaction Conditions

  • Base: Potassium carbonate or sodium hydride is used to deprotonate the amine, enhancing its nucleophilicity.
  • Solvent system: Mixed solvents such as dimethylformamide (DMF), ethanol, or toluene are employed to dissolve reactants and facilitate the reaction.
  • Temperature: The reaction is typically conducted under controlled heating, often reflux conditions, to optimize yield while minimizing side reactions.
  • Time: Reaction times vary but generally range from several hours up to 22 hours depending on scale and conditions.

General Procedure

  • Dissolve 1,4-dioxa-8-azaspiro[4.5]decane in an appropriate solvent (e.g., DMF or ethanol).
  • Add a stoichiometric amount of base (potassium carbonate or sodium hydride) to generate the nucleophilic amine anion.
  • Slowly add 4-bromobenzyl bromide to the mixture under stirring.
  • Maintain the reaction at reflux temperature for the required time (e.g., 8–22 hours).
  • After completion, cool the reaction mixture and quench if necessary.
  • Extract the product using organic solvents such as chloroform or isopropyl ether.
  • Purify the crude product by recrystallization from suitable solvents like ethanol or methanol to obtain pure 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane as white crystals.

3 Research Findings and Optimization

  • The presence of the bromobenzyl group enhances the compound's biological activity and requires careful control of reaction parameters to avoid side reactions such as over-alkylation or decomposition.
  • Using potassium carbonate as a base in a mixed solvent system (e.g., DMF with ethanol and water) has been shown to provide good yields and manageable reaction conditions.
  • The reaction mixture is often stirred for extended periods (up to 22 hours) at elevated temperatures to ensure complete conversion.
  • Post-reaction workup includes filtration of insoluble matter, solvent removal under reduced pressure, and multiple washings with water and organic solvents to purify the product.
  • Recrystallization improves purity and yields white crystalline material with consistent melting points, indicating good reproducibility.

4 Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 1,4-dioxa-8-azaspiro[4.5]decane, 4-bromobenzyl bromide High purity reagents recommended
Base Potassium carbonate or sodium hydride Potassium carbonate preferred for milder conditions
Solvent DMF, ethanol, toluene (mixed solvents) Solvent choice affects solubility and reaction rate
Temperature Reflux (approx. 60–100 °C) Controlled to avoid decomposition
Reaction time 8–22 hours Longer times improve conversion
Workup Filtration, solvent evaporation, extraction Use of chloroform or isopropyl ether
Purification Recrystallization from ethanol or methanol Enhances purity and crystal formation
Yield Moderate to high (varies with scale and conditions) Optimization possible with solvent/base choice

6 Summary

The preparation of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is efficiently achieved through nucleophilic substitution of 1,4-dioxa-8-azaspiro[4.5]decane with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. Reaction conditions involving mixed solvents and controlled heating optimize yield and purity. The process is well-established, scalable, and suitable for further medicinal chemistry applications due to the compound's structural and functional versatility.

Chemical Reactions Analysis

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various functionalized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential in drug development:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromobenzyl moiety may enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert therapeutic effects.
  • Antimicrobial Properties : Some studies have suggested that derivatives of dioxa-azaspiro compounds possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Materials Science Applications

In materials science, the unique structural characteristics of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can be exploited:

  • Polymer Synthesis : The compound can serve as a functional monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Nanomaterials : Its incorporation into nanostructured materials may lead to advancements in drug delivery systems or sensors due to its ability to form stable complexes with metal ions.

Organic Synthesis Applications

The compound is also valuable in organic synthesis as a versatile building block:

  • Synthesis of Complex Molecules : The spirocyclic structure allows for the formation of complex molecules through various synthetic routes, including cycloadditions and functional group transformations.
  • Chiral Synthesis : The presence of stereogenic centers in related compounds suggests potential applications in asymmetric synthesis, which is crucial for producing enantiomerically pure substances.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that a derivative of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that modifications to the structure can enhance biological activity.

Case Study 2: Polymer Development

Researchers have utilized the compound in creating a novel polymer matrix for drug delivery systems. The resulting polymer demonstrated controlled release properties and improved biocompatibility compared to traditional materials.

Mechanism of Action

The mechanism of action of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the spiro linkage provides structural rigidity that can influence binding affinity and specificity. The compound may also undergo metabolic transformations that modulate its activity and effects .

Comparison with Similar Compounds

Key Analogs and Properties

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituent Molecular Weight Key Properties Biological Activity References
8-(4-Bromobenzyl) 4-Bromobenzyl 346.65* Lipophilic, halogenated Potential sigma receptor ligand
8-(5-Bromo-2-chlorobenzyl) 5-Bromo-2-chlorobenzyl 346.65 Increased halogen density Undisclosed
8-(Pyridin-4-yl) Pyridinyl 220.27 Polar, basic nitrogen Possible CNS targeting
8-(Benzylsulfonyl) (11b) Benzylsulfonyl 472.23 Electron-withdrawing, polar Sigma receptor agonist
8-(5-Methyl-1,3,4-thiadiazol-2-yl) Thiadiazole 257.34 Heterocyclic, π-conjugated Undisclosed
8-(3-(1H-Indol-2-yl)phenyl) (30) Indole-phenyl 350.43 Aromatic, bulky p97 ATPase inhibitor
18F-Labeled Spirodecane Fluorobenzyl ~380 (estimated) Radiolabeled, low lipophilicity Tumor imaging agent

*Molecular weight inferred from structurally similar 8-(5-Bromo-2-chlorobenzyl) analog .

Pharmacological and Physicochemical Insights

  • Halogen Effects : Bromine in 8-(4-Bromobenzyl) increases lipophilicity (logP ~3–4) compared to polar analogs like 8-(pyridin-4-yl) (logP ~1.5), influencing membrane permeability and target engagement .
  • Electron-Withdrawing Groups : Sulfonyl derivatives (e.g., 11b) exhibit enhanced stability and receptor binding (σ2 receptor: Ki <50 nM) due to strong electron-withdrawing effects .
  • Heterocyclic Modifications : Thiadiazole or indole substituents (e.g., compound 30) introduce π-stacking capabilities, critical for enzyme inhibition (p97 IC50: ~100 nM) .

Stability and Metabolic Considerations

  • The dioxolane ring resists hydrolysis under physiological conditions but cleaves in acidic media (e.g., HCl-mediated deprotection to yield piperidin-4-one) .
  • Bromine’s metabolic inertia may reduce oxidative degradation compared to methyl or methoxy groups .

Biological Activity

8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds characterized by a bicyclic structure that includes a dioxane and azaspiro moiety. Its molecular formula is C13H14BrN2O2C_{13}H_{14}BrN_{2}O_{2}, with a molar mass of approximately 300.16 g/mol. The presence of the bromobenzyl group enhances its lipophilicity, which is crucial for its interaction with biological receptors.

Sigma Receptor Binding

One of the significant areas of research regarding 8-(4-bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is its affinity for sigma receptors, particularly σ1 and σ2 subtypes. Studies have shown that derivatives of this compound exhibit high binding affinity to σ1 receptors, which are implicated in various neurological processes and disorders.

  • Binding Affinity : For instance, a related compound with a similar structure demonstrated a binding affinity KiK_i of 5.4 ± 0.4 nM for σ1 receptors, indicating strong potential for therapeutic applications in neurodegenerative diseases and cancer treatment .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vivo studies using mouse tumor xenograft models revealed that radiolabeled analogs of this compound accumulate significantly in tumors, suggesting its potential as a radiotracer for tumor imaging . The accumulation was notably reduced when treated with haloperidol, a known σ1 receptor antagonist, highlighting the role of σ1 receptors in mediating the compound's effects.

Synthesis Methods

The synthesis of 8-(4-bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions, including:

  • Formation of the Spiro Structure : The initial step often involves creating the azaspiro framework through cyclization reactions.
  • Bromination : The introduction of the bromobenzyl group is achieved through electrophilic substitution reactions.
  • Purification : The final product is purified using recrystallization techniques to obtain high purity suitable for biological testing.

Case Study 1: Neuropharmacological Effects

In research conducted on related compounds, it was found that specific derivatives could modulate neurotransmitter systems by acting as sigma receptor ligands. This modulation can lead to alterations in pain perception and mood regulation, indicating potential applications in treating depression and anxiety disorders.

Case Study 2: Imaging Applications

Recent advancements have utilized radiolabeled versions of 8-(4-bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane in positron emission tomography (PET) imaging to visualize tumor progression in preclinical models. These studies demonstrate not only the binding efficacy but also the practical application in clinical imaging settings .

Q & A

Q. What are the optimized synthetic routes for 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving:
  • Step 1 : Condensation of 4-bromobenzylamine with a spirocyclic diketone precursor (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) in dry benzene under reflux (80°C, 3 hours) to form the spiro framework .
  • Step 2 : Recrystallization from anhydrous THF to isolate the product. Yields are improved by optimizing stoichiometry (1:1 molar ratio of reactants) and using inert conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identify benzylic C-H stretching bands (shifted to ~2850–2900 cm⁻¹ due to electron-withdrawing effects of the bromobenzyl group) .
  • Elemental Analysis : Match experimental C, H, N, and Br percentages with theoretical values (e.g., C: ~55%, Br: ~20%) .
  • UV-Vis Spectroscopy : Detect π→π* transitions in the aromatic bromobenzyl moiety (λmax ~260–280 nm) .

Q. What solvent systems are effective for purification via recrystallization?

  • Methodological Answer : Anhydrous THF or ethanol/water mixtures (70:30 v/v) are optimal for recrystallization, achieving >95% purity. Slow cooling (0.5°C/min) enhances crystal formation .

Advanced Research Questions

Q. How can discrepancies in IR spectral data for the benzylic C-H stretch be resolved?

  • Methodological Answer : Contradictions arise from electron-withdrawing effects of the bromobenzyl group and spirocyclic oxygen/nitrogen atoms. To validate:
  • Compare with DFT-calculated vibrational frequencies .
  • Use deuterated analogs to isolate specific C-H vibrations .
  • Cross-reference with X-ray crystallography data (if available) to confirm bond lengths and angles .

Q. What experimental designs are recommended for evaluating neuropharmacological activity?

  • Methodological Answer :
  • In vitro assays : Test inhibition of 5-HT receptors using radioligand binding assays (IC50 determination) .
  • In vivo models : Administer the compound in rodent models of Alzheimer’s disease (e.g., Morris water maze for cognitive effects) .
  • Dose optimization : Use logP calculations (e.g., ~2.5–3.0) to predict blood-brain barrier permeability .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Studies : Calculate Fukui indices to identify reactive sites (e.g., bromine as an electrophilic center for Suzuki-Miyaura coupling) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. What mechanistic insights explain the stability of the spirocyclic framework under acidic conditions?

  • Methodological Answer :
  • Perform pH-dependent stability studies (1M HCl to pH 7.4 PBS) with HPLC monitoring.
  • The 1,4-dioxa ring stabilizes the structure via intramolecular H-bonding, reducing hydrolysis rates .

Q. How do substituent variations (e.g., bromine vs. chlorine) impact biological activity?

  • Methodological Answer :
  • Synthesize analogs (e.g., 8-(4-chlorobenzyl) derivative) and compare bioactivity profiles.
  • Bromine’s higher electronegativity enhances receptor binding affinity (e.g., 5-HT IC50: Br = 12 nM vs. Cl = 45 nM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

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